molecular formula C6H13NS B1372565 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine CAS No. 1030420-69-9

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine

Cat. No.: B1372565
CAS No.: 1030420-69-9
M. Wt: 131.24 g/mol
InChI Key: ULJGPGFHLWANKI-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine is a chemical compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is also known by its IUPAC name, 2-[(cyclopropylmethyl)sulfanyl]ethanamine . This compound is characterized by the presence of a cyclopropylmethyl group attached to a sulfanyl group, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of cyclopropylmethyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine include:

    2-[(Cyclopropylmethyl)sulfanyl]ethanol: This compound has a hydroxyl group instead of an amine group, which affects its reactivity and applications.

    2-[(Cyclopropylmethyl)sulfanyl]ethanoic acid: The presence of a carboxylic acid group in place of the amine group results in different chemical properties and uses.

    2-[(Cyclopropylmethyl)sulfanyl]ethan-1-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJGPGFHLWANKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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